molecular formula C24H22N4O4 B12417802 14|A-Demethylase/DNA Gyrase-IN-2

14|A-Demethylase/DNA Gyrase-IN-2

Cat. No.: B12417802
M. Wt: 430.5 g/mol
InChI Key: GLWOXIRRKHVLNB-UHFFFAOYSA-N
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Description

14|A-Demethylase/DNA Gyrase-IN-2 is a potent inhibitor of both 14-alpha-demethylase and DNA gyrase. These enzymes are crucial for the survival and proliferation of various microorganisms. The compound exhibits significant antimicrobial activity, making it a promising candidate for the development of new antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14|A-Demethylase/DNA Gyrase-IN-2 involves the use of molecular hybridization techniques. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method allows for the efficient formation of triazole rings, which are key components of the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, which are well-suited for the production of complex molecules like this compound .

Chemical Reactions Analysis

Types of Reactions: 14|A-Demethylase/DNA Gyrase-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various triazole derivatives, which exhibit enhanced antimicrobial activity .

Mechanism of Action

14|A-Demethylase/DNA Gyrase-IN-2 exerts its effects by inhibiting the activity of 14-alpha-demethylase and DNA gyrase. These enzymes are essential for the synthesis of ergosterol in fungi and the supercoiling of DNA in bacteria, respectively. By inhibiting these enzymes, the compound disrupts the normal functioning of microbial cells, leading to their death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

11-(2,4-dimethoxyphenyl)-13-imino-8-methoxy-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-amine

InChI

InChI=1S/C24H22N4O4/c1-29-13-8-9-16(18(10-13)30-2)20-17-11-19(31-3)14-6-4-5-7-15(14)22(17)32-24-21(20)23(25)28(26)12-27-24/h4-12,20,25H,26H2,1-3H3

InChI Key

GLWOXIRRKHVLNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(C4=CC=CC=C4C(=C3)OC)OC5=C2C(=N)N(C=N5)N)OC

Origin of Product

United States

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